3'-Bromopropiophenone

Description

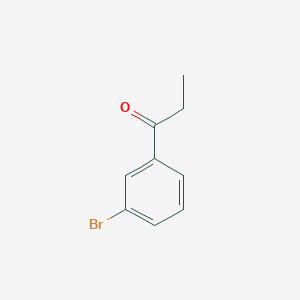

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLXVTVXQTHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066536 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-31-3 | |

| Record name | 1-(3-Bromophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromopropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87RBK6TN9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3'-Bromopropiophenone synthesis mechanism and reaction pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism, reaction pathway, and experimental protocols for 3'-Bromopropiophenone, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the core chemical processes, quantitative data, and detailed methodologies for its preparation.

Introduction

This compound (CAS No: 19829-31-3) is an aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a bromine atom at the meta-position of the phenyl ring relative to the propiophenone group, imparts unique reactivity, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals.[1][2] The presence of both a reactive carbonyl group and a bromoaromatic moiety allows for a wide range of chemical modifications.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride.[3] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the propanoyl chloride by coordinating with the chlorine atom, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of bromobenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

The bromine atom on the benzene ring is a deactivating but ortho-, para-directing substituent. However, under the conditions of the Friedel-Crafts acylation, a significant amount of the meta-substituted product (this compound) is often obtained. The formation of ortho- and para-isomers (2'- and 4'-bromopropiophenone) is a common side reaction, necessitating purification of the desired product.[3]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Melting Point | 39-41 °C | [4] |

| Boiling Point | 145 °C at 20 mmHg | |

| Typical Yield | ~60% | [5] |

Detailed Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the Friedel-Crafts acylation of bromobenzene.

Materials:

-

Bromobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous aluminum chloride. Cool the flask in an ice bath.

-

Addition of Reactants: Slowly add a solution of bromobenzene in anhydrous dichloromethane to the cooled aluminum chloride with stirring. Subsequently, add propanoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. To dissolve the aluminum salts, slowly add concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product, a mixture of isomers, can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to isolate the this compound. The formation of ortho- and para-isomers are the main byproducts.[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Caption: Experimental Workflow for the Synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3'-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromopropiophenone, with the CAS number 31121-14-3, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a propiophenone core with a bromine atom at the meta-position of the phenyl ring, provides two reactive sites: the carbonyl group and the bromoaromatic moiety. This dual functionality makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceutical compounds and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Identification

| Identifier | Value |

| IUPAC Name | 1-(3-bromophenyl)propan-1-one |

| CAS Number | 31121-14-3 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol [1] |

| Canonical SMILES | CCC(=O)C1=CC(=CC=C1)Br |

| InChI Key | QSHLXVTVXQTHBS-UHFFFAOYSA-N |

Physical Properties

| Property | Value |

| Appearance | White to light yellow crystalline solid[1] |

| Melting Point | 38-42 °C[1] |

| Boiling Point | 144-145 °C at 20 mmHg[1] |

| Density | 1.386 g/cm³ (predicted) |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and acetone.[1] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups:

-

Carbonyl Group: The ketone functional group is susceptible to a variety of nucleophilic addition reactions. It can be reduced to a secondary alcohol, undergo Grignard reactions to form tertiary alcohols, or participate in condensation reactions.

-

Bromoaromatic Moiety: The bromine atom on the phenyl ring is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, which presents a challenge for the regioselective synthesis of the meta-isomer.[1]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride or propionic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] However, this reaction characteristically yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer being the major product due to the directing effect of the bromine substituent.[1] Achieving a high yield of the meta-isomer is a significant challenge. The following protocol is a general procedure that can be adapted and optimized to favor the formation of this compound.

Materials:

-

Bromobenzene

-

Propanoyl chloride (or propionic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Add bromobenzene (1 equivalent) to the flask. Slowly add propanoyl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of crushed ice, followed by cold water. Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

Logical Relationship of Isomer Formation in Friedel-Crafts Acylation

Caption: Regioselectivity in Friedel-Crafts Acylation.

Purification

Purification of the crude product is essential to isolate the desired this compound from the other isomers and byproducts.[1] A combination of column chromatography and recrystallization is typically employed.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Chromatography column, beakers, Erlenmeyer flasks, TLC plates, UV lamp.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then add a layer of sand on top.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica gel containing the sample to the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure this compound.

-

Concentration: Evaporate the solvent from the combined pure fractions to yield the purified product.

Materials:

-

Purified this compound from column chromatography

-

Ethanol or a mixture of ethanol and water

-

Erlenmeyer flask, heating plate, ice bath, Buchner funnel, filter paper.

Procedure:

-

Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Crystallization: If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.

Experimental Workflow for Synthesis and Purification of this compound

References

3'-Bromopropiophenone CAS number and molecular structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromopropiophenone is an aromatic ketone that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a bromine atom at the meta-position of the phenyl ring relative to the propiophenone core, provides two reactive sites: the carbonyl group and the bromo-aromatic moiety. This dual functionality makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The bromine atom can be readily substituted or used as a handle in cross-coupling reactions, while the ketone group allows for various modifications and extensions of the carbon skeleton.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and a representative application, and key spectral data for its characterization.

Chemical Identity and Properties

CAS Number: 19829-31-3[1]

Molecular Structure:

-

Molecular Formula: C₉H₉BrO[1]

-

Molecular Weight: 213.07 g/mol [1]

-

Synonyms: 1-(3-Bromophenyl)propan-1-one, m-Bromopropiophenone, 3-Bromophenyl ethyl ketone[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white or light yellow crystalline solid/powder | [2][4] |

| Melting Point | 39-42 °C | [2][5] |

| Boiling Point | 144-145 °C @ 20 mmHg | [4][5] |

| Density | ~1.386 g/cm³ | [5] |

| Solubility | Soluble in ethanol, acetone, chloroform, methanol; Slightly soluble in water. | [4] |

| Refractive Index | ~1.545 | [5] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| ~8.09 | s | 1H | H-2 (aromatic) | [4] |

| ~7.88 | d | 1H | H-6 (aromatic) | [4] |

| ~7.67 | d | 1H | H-4 (aromatic) | [4] |

| ~7.34 | t | 1H | H-5 (aromatic) | [4] |

| ~2.98 | q | 2H | -C(=O)-CH₂- | [4] |

| ~1.22 | t | 3H | -CH₂-CH₃ | [4] |

Table 3: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm Range | Assignment |

| ~200 | C=O (Ketone) |

| ~139 | C-1 (Aromatic, C-C=O) |

| ~136 | C-4 (Aromatic, C-H) |

| ~131 | C-6 (Aromatic, C-H) |

| ~130 | C-5 (Aromatic, C-H) |

| ~127 | C-2 (Aromatic, C-H) |

| ~123 | C-3 (Aromatic, C-Br) |

| ~32 | -C(=O)-CH₂- |

| ~8 | -CH₂-CH₃ |

Table 4: Key IR and MS Data

| Spectroscopic Technique | Key Peaks / Fragments |

| IR Spectroscopy | ~1685 cm⁻¹ (C=O stretch, aromatic ketone), ~3070 cm⁻¹ (C-H stretch, aromatic), ~2980 cm⁻¹ (C-H stretch, aliphatic), ~1570 cm⁻¹ (C=C stretch, aromatic), ~790 cm⁻¹ (C-H bend, meta-disubstituted aromatic) |

| Mass Spectrometry (EI) | m/z 212/214 (M⁺, M⁺+2, due to ⁷⁹Br/⁸¹Br isotopes), 183/185 ([M-C₂H₅]⁺), 155/157 ([M-C₂H₅CO]⁺), 76 (C₆H₄⁺) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[4] The bromine substituent on the benzene ring is a deactivating but ortho-, para-director. However, in Friedel-Crafts acylation, the steric hindrance at the ortho position often leads to a significant amount of the para-isomer and a smaller amount of the meta-isomer. The separation of these isomers can be challenging.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Bromobenzene

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask. Slowly add propanoyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the site of the bromine atom, enabling the synthesis of more complex biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling with this compound.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate, sodium carbonate)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the mixture to reflux under an inert atmosphere for 4-12 hours, until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Extraction and Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to application of this compound.

Caption: General workflow for synthesis and application.

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a key synthetic intermediate with broad applications in the development of complex organic molecules. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its bromo and keto functional groups make it a valuable tool for medicinal chemists and researchers in drug development. This guide provides the essential technical information and protocols to facilitate its synthesis, characterization, and use in further synthetic endeavors.

References

- 1. This compound | 19829-31-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | Cruzain Inhibitor | Research Use Only [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectral Interpretation of 3'-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3'-Bromopropiophenone, a key intermediate in various synthetic pathways. The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and elucidation of its structural features. This document presents a detailed breakdown of the spectral data, standardized experimental protocols for obtaining such data, and visual representations of the underlying chemical principles.

Data Presentation

The spectral data for this compound is summarized in the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.09 | s | 1H | H-2' |

| 7.88 | d | 1H | H-6' |

| 7.67 | d | 1H | H-4' |

| 7.34 | t | 1H | H-5' |

| 2.98 | q | 2H | -CH₂- |

| 1.22 | t | 3H | -CH₃ |

Solvent: CDCl₃, 400 MHz. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.1 | C=O |

| 138.9 | C-1' |

| 135.8 | C-6' |

| 131.2 | C-5' |

| 130.1 | C-4' |

| 126.6 | C-2' |

| 122.8 | C-3' |

| 31.8 | -CH₂- |

| 8.5 | -CH₃ |

Solvent: CDCl₃. Predicted data.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1685 | Strong | C=O stretching (aromatic ketone) |

| ~3070 | Medium | C-H stretching (aromatic) |

| ~2980, ~2940 | Medium | C-H stretching (aliphatic) |

| ~1570, ~1470 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1220 | Strong | C-C(=O)-C stretching and bending |

| ~790, ~680 | Strong | C-H bending (out-of-plane, aromatic) |

| ~550 | Medium | C-Br stretching |

Note: The IR data is a compilation of typical values for similar structures and available spectral information.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 212/214 | 18.1 / 17.5 | [M]⁺ (Molecular Ion) |

| 183/185 | 100.0 / 97.3 | [M-C₂H₅]⁺ (Base Peak) |

| 155/157 | 36.0 / 35.1 | [M-C₂H₅CO]⁺ |

| 75 | 20.6 | [C₆H₃]⁺ |

Source: ChemicalBook.[1]

Mandatory Visualizations

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. A wider spectral width of about 250 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with adequate signal intensity.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the crystalline sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification prior to analysis. Electron Impact (EI) is a common ionization technique used for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Instrumentation: A mass spectrometer equipped with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and its fragment ions. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units). The fragmentation pattern provides valuable information about the structure of the molecule.

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 3'-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 3'-Bromopropiophenone. The presence of a bromine atom in the meta-position of the phenyl ring significantly influences the electrophilic character of the carbonyl carbon, making it a key target for various nucleophilic addition reactions. This document details the electronic effects governing its reactivity and provides an overview of common transformations, including reduction, Grignard reactions, Wittig reactions, and aldol condensations. Spectroscopic data, detailed experimental protocols for analogous reactions, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 1-(3-bromophenyl)propan-1-one, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical behavior is primarily dictated by two main functional groups: the carbonyl group and the bromoaromatic moiety.[1] The carbonyl group, in particular, is a site of significant reactivity due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity is further modulated by the electronic influence of the bromine substituent on the aromatic ring. Understanding the reactivity of this carbonyl group is crucial for its application in the synthesis of more complex molecules, including pharmaceutical intermediates.[2][3]

Electronic and Steric Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is influenced by a combination of electronic and steric factors.

-

Electronic Effects: The bromine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker deactivating resonance effect (-R). This net electron withdrawal from the phenyl ring increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted propiophenone.[4]

-

Steric Hindrance: The propiophenone structure presents a moderate level of steric hindrance around the carbonyl carbon due to the presence of the ethyl group and the phenyl ring. While less hindered than ketones with bulkier alkyl groups, this steric environment can influence the approach of nucleophiles and may affect reaction rates and stereochemical outcomes.

Spectroscopic Data of the Carbonyl Group

The carbonyl group of this compound can be characterized by various spectroscopic techniques. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Carbonyl Group Signature | Approximate Value |

| Infrared (IR) Spectroscopy | C=O Stretch | ~1690 cm⁻¹ |

| ¹³C Nuclear Magnetic Resonance (NMR) | C=O Chemical Shift | 190 - 200 ppm |

| ¹H Nuclear Magnetic Resonance (NMR) | Protons α to C=O (CH₂) | ~2.98 ppm (quartet) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z 212/214 (due to Br isotopes) |

Note: The ¹³C NMR chemical shift is an estimated range for aromatic ketones.[5][6] The ¹H NMR and IR data are based on available spectra for this compound.

Key Reactions of the Carbonyl Group

The electrophilic carbonyl carbon of this compound readily undergoes a variety of nucleophilic addition reactions.

Reduction to a Secondary Alcohol

The carbonyl group can be reduced to a secondary alcohol, 1-(3-bromophenyl)propan-1-ol, using hydride-donating reagents such as sodium borohydride (NaBH₄).[7][8] This is a common and efficient transformation.

Experimental Protocol (Adapted from the reduction of propiophenone):

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable protic solvent such as methanol or ethanol at room temperature.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.25 to 1 equivalent) to the solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize any excess NaBH₄ by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.

-

Extraction: Remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Reaction Workflow:

Caption: Workflow for the reduction of this compound.

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of a Grignard reagent (R-MgX) to the carbonyl group of this compound leads to the formation of a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds.[9]

Experimental Protocol (Adapted from the reaction of a substituted propiophenone):

-

Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF from magnesium turnings and the corresponding alkyl or aryl halide.

-

Reaction Setup: In a separate flame-dried, three-necked flask equipped with a dropping funnel and a condenser, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Addition: Cool the ketone solution in an ice bath and add the prepared Grignard reagent dropwise from the dropping funnel with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting tertiary alcohol can be purified by column chromatography or recrystallization.

Reaction Pathway:

Caption: Pathway of the Grignard reaction with this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[1] This reaction is highly valued for its predictability in the location of the newly formed double bond.

Experimental Protocol (General Procedure):

-

Ylide Generation: Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or diethyl ether.

-

Reaction with Ketone: Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be partially removed by filtration if it precipitates.

-

Purification: Wash the organic layer with brine, dry it, and concentrate it. Purify the resulting alkene by column chromatography.

Logical Relationship in Wittig Reaction:

Caption: Logical relationships in the Wittig reaction.

Aldol Condensation for α,β-Unsaturated Ketone Synthesis

This compound can participate in a crossed aldol condensation with an aldehyde that lacks α-hydrogens, such as benzaldehyde, to form an α,β-unsaturated ketone (a chalcone derivative).[3] The reaction is typically base-catalyzed.

Experimental Protocol (Adapted from the condensation of acetophenone):

-

Reactant Mixture: In a flask, combine this compound (1 equivalent) and the aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.

-

Base Addition: While stirring, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the mixture.

-

Reaction: Continue stirring at room temperature. The product often precipitates from the reaction mixture.

-

Isolation: If a solid forms, collect it by vacuum filtration and wash with cold water. If an oil forms, induce solidification by scratching or adding a seed crystal.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified α,β-unsaturated ketone.

Aldol Condensation Signaling Pathway:

Caption: Signaling pathway for the base-catalyzed aldol condensation.

Conclusion

The carbonyl group in this compound is a highly reactive and synthetically valuable functional group. Its electrophilicity, enhanced by the electron-withdrawing bromine substituent, allows for a wide range of nucleophilic addition reactions. This guide has provided a detailed overview of key transformations, including reduction, Grignard reactions, Wittig reactions, and aldol condensations, complete with adaptable experimental protocols and visual aids. This information serves as a foundational resource for chemists engaged in the synthesis of novel organic compounds and the development of new therapeutic agents.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. compoundchem.com [compoundchem.com]

- 7. youtube.com [youtube.com]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. Convert Benzaldehyde to 3Phenyl propan1ol class 12 chemistry CBSE [vedantu.com]

Electrophilic aromatic substitution reactions of 3'-Bromopropiophenone

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3'-Bromopropiophenone

Introduction

This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2][3] Its structure, featuring a propiophenone core with a bromine atom at the meta-position, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). The phenyl ring is substituted with two groups of opposing directive effects and deactivating natures: a bromo group and a propionyl group.

This technical guide provides a comprehensive analysis of the reactivity and regioselectivity of this compound in key electrophilic aromatic substitution reactions. It is intended for researchers, scientists, and drug development professionals, offering detailed theoretical background, predictive analysis, and adaptable experimental protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 19829-31-3[4] |

| Molecular Formula | C₉H₉BrO[2][5] |

| Molecular Weight | 213.07 g/mol [2][5] |

| Appearance | White to off-white solid or colorless to light yellow liquid[2][3] |

| Purity | Typically >97-98% (GC)[4][6] |

Core Concepts: Reactivity and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[7] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[8] The reactivity of the aromatic ring and the position (regiochemistry) of the new substituent are profoundly influenced by the electronic properties of the groups already present on the ring.[7][9]

In this compound, two substituents govern the reaction's outcome:

-

Propionyl Group (-COC₂H₅): This acyl group is a moderately to strongly deactivating group due to its electron-withdrawing nature, both by induction and resonance. It directs incoming electrophiles to the meta position (C5').[10][11][12]

-

Bromo Group (-Br): As a halogen, bromine is a weakly deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. However, it directs incoming electrophiles to the ortho (C2', C4') and para (C6') positions.[10][12]

Combined Directing Effects

When both groups are present, their effects are combined. The stronger deactivating group, the propionyl ketone, exerts the dominant influence on the ring's overall reactivity, making this compound significantly less reactive towards electrophiles than benzene.

For regioselectivity, the positions are influenced as follows:

-

Positions 2' and 6' : ortho to the deactivating propionyl group and ortho/para to the bromo group. These positions are strongly deactivated and sterically hindered.

-

Position 4' : meta to the propionyl group and ortho to the bromo group.

-

Position 5' : meta to the propionyl group and meta to the bromo group.

The propionyl group strongly deactivates the ortho and para positions relative to itself. Therefore, substitution is most likely to occur at the position that is meta to the propionyl group. Between the available meta positions (4' and 5'), position 5' is generally predicted to be the major site of substitution. This is because position 4' is ortho to the bromo group, which, while a directing position, is still subject to some steric hindrance and the deactivating inductive effect of the halogen. Position 5' is meta to both, but primarily directed by the stronger meta-director.

Caption: Predicted regioselectivity of EAS on this compound.

Key Electrophilic Aromatic Substitution Reactions

Due to the deactivated nature of the aromatic ring, electrophilic substitution reactions on this compound require forcing conditions and may result in lower yields compared to activated substrates.

Bromination

Nitration

Nitration requires a potent nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, to generate the highly electrophilic nitronium ion (NO₂⁺).[14][15] The reaction must be conducted at low temperatures to control the exothermic process and minimize side reactions.[16] The primary product is predicted to be 3'-Bromo-5'-nitropropiophenone.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings substituted with moderate to strong deactivating groups, such as the propionyl group.[17][18] The strong deactivation reduces the nucleophilicity of the aromatic ring to a point where it will not attack the carbocation or acylium ion intermediate.[19][20] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will complex with the carbonyl oxygen of the propiophenone, adding further deactivation. Therefore, this compound is not a suitable substrate for Friedel-Crafts reactions.

Sulfonation

Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃), which contains a high concentration of the electrophile SO₃.[7] This reaction is typically reversible and requires harsh conditions. The expected major product is 3'-Bromo-5'-propiophenone sulfonic acid.

Table 2: Summary of Predicted EAS Reactions and Products

| Reaction | Reagents | Predicted Major Product | Expected Yield |

|---|---|---|---|

| Bromination | Br₂, AlCl₃ or FeBr₃ | 3',5'-Dibromopropiophenone | Moderate |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3'-Bromo-5'-nitropropiophenone | Low to Moderate |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3'-Bromo-5'-propiophenone sulfonic acid | Moderate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | N/A |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | No reaction | N/A |

Experimental Protocols

The following protocols are adapted from standard procedures for deactivated aromatic compounds and should be optimized for specific laboratory conditions. A thorough risk assessment should be conducted before performing any reaction.[16]

Caption: General experimental workflow for electrophilic aromatic substitution.

Protocol for Bromination of this compound

This procedure is adapted from the meta-bromination of aromatic ketones.[13]

-

Reagents and Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Liquid bromine (Br₂)

-

1,2-Dichloroethane (anhydrous)

-

Cracked ice

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with stir bar, addition funnel, and reflux condenser (fitted with a drying tube)

-

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.75 molar equivalents) in anhydrous 1,2-dichloroethane.

-

To this stirring suspension, add this compound (1.0 molar equivalent).

-

In a separate addition funnel, prepare a solution of Br₂ (1.1 molar equivalents) in a small amount of 1,2-dichloroethane.

-

Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 35-45°C. The evolution of HBr gas will be observed.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Cool the reaction mixture to room temperature and cautiously pour it over a large volume of cracked ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.

-

Combine the organic layers and wash sequentially with water, 10% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield 3',5'-dibromopropiophenone.

-

Protocol for Nitration of this compound

This procedure is adapted from the nitration of acetophenone.[15][16]

-

Reagents and Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Cracked ice

-

Cold water

-

Ethanol (for recrystallization)

-

Erlenmeyer flask with stir bar, dropping funnel, and thermometer

-

Ice-salt bath

-

-

Procedure:

-

Place concentrated H₂SO₄ in an Erlenmeyer flask and cool it to 0°C in an ice-salt bath.

-

Slowly add this compound (1.0 molar equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5°C.

-

In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.3 molar equivalents) to an equal volume of concentrated H₂SO₄. Cool this mixture to below 10°C.

-

Add the cold nitrating mixture dropwise from a dropping funnel to the solution of the substrate in sulfuric acid. Maintain the reaction temperature between -5°C and 0°C throughout the addition.[16]

-

After the addition is complete, continue stirring for an additional 10-15 minutes in the ice bath.

-

Pour the reaction mixture slowly and with vigorous stirring into a large beaker containing cracked ice and water.

-

The solid product, 3'-Bromo-5'-nitropropiophenone, will precipitate. Allow the ice to melt completely.

-

Filter the solid product by suction, wash thoroughly with cold water to remove residual acid, and press as dry as possible.

-

Recrystallize the crude product from ethanol to obtain the purified product.

-

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet illustrative area of organic chemistry. The presence of two deactivating groups on the aromatic ring significantly reduces its reactivity and necessitates harsh reaction conditions. The regiochemical outcome is primarily dictated by the stronger meta-directing propionyl group, leading to substitution at the C5' position. While Friedel-Crafts reactions are not viable, reactions such as nitration, halogenation, and sulfonation can be performed with careful control of conditions to yield valuable, highly functionalized intermediates for further synthetic applications. The provided protocols serve as a foundational guide for researchers exploring the chemistry of this complex substrate.

References

- 1. This compound | Cruzain Inhibitor | Research Use Only [benchchem.com]

- 2. CAS 19829-31-3: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A16757.14 [thermofisher.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 19829-31-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. quora.com [quora.com]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 19. Friedel–Crafts Acylation [sigmaaldrich.com]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

Solubility Profile of 3'-Bromopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Bromopropiophenone in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative solubility information, comparative data for the parent compound propiophenone, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a halogenated aromatic ketone with the chemical formula C₉H₉BrO. It is a white to off-white solid at room temperature and serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.

Solubility of this compound: Qualitative Overview

This compound generally exhibits moderate solubility in common organic solvents and is sparingly soluble in water.[1][2][3] The presence of the polar carbonyl group allows for interactions with polar solvents, while the bromophenyl ring provides a hydrophobic character, enabling dissolution in non-polar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Moderately Soluble[1][2] |

| Ketones | Acetone | Moderately Soluble[1][2] |

| Halogenated | Chloroform, Dichloromethane | Soluble |

| Ethers | Diethyl Ether | Information not available |

| Esters | Ethyl Acetate | Soluble (based on related compounds) |

| Aromatics | Toluene, Benzene | Information not available |

| Amides | Dimethylformamide (DMF) | Information not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Information not available |

| Water | Slightly Soluble[2][3] |

Comparative Solubility: Propiophenone

To provide a quantitative reference, the solubility of the parent compound, propiophenone (C₉H₁₀O), is presented below. The absence of the bromine atom affects its polarity and crystal lattice energy, leading to different solubility characteristics. Propiophenone is a colorless liquid at room temperature and is miscible with many organic solvents.[4]

Table 2: Quantitative Solubility of Propiophenone

| Solvent | Solubility | Temperature (°C) |

| Water | 2 g/L | 20 |

| Ethanol | Miscible | Room Temperature[5] |

| Diethyl Ether | Miscible | Room Temperature[5] |

| Benzene | Miscible | Room Temperature[5] |

| Toluene | Miscible | Room Temperature[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any undissolved solid.

-

Record the volume of the filtered saturated solution.

-

-

Quantification:

-

Dilute the filtered saturated solution with a known volume of an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. CAS 19829-31-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | Cruzain Inhibitor | Research Use Only [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 3'-Bromopropiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-Bromopropiophenone, a key starting material and intermediate in pharmaceutical synthesis. Due to the limited availability of specific, quantitative stability data in the public domain, this document synthesizes known chemical properties, general stability information for analogous compounds, and recommended handling procedures. It also presents standardized experimental protocols for conducting forced degradation studies to determine intrinsic stability, as is crucial during drug development. The information herein is intended to guide researchers in ensuring the quality and integrity of this compound throughout its lifecycle.

Introduction

This compound (C₉H₉BrO) is an aromatic ketone that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and stability of this raw material are critical, as impurities or degradants can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Understanding the intrinsic stability of this compound and the optimal conditions for its storage and handling is therefore of paramount importance for researchers and drug development professionals. This guide aims to provide a core understanding of these aspects based on currently available information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling and in the design of stability studies.

| Property | Value | Reference(s) |

| Chemical Name | 1-(3-bromophenyl)propan-1-one | |

| CAS Number | 19829-31-3 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | |

| Appearance | White to light yellow crystalline solid or colorless to yellow liquid | [1] |

| Melting Point | 39-41 °C | |

| Boiling Point | 144-145 °C at 20 mmHg | |

| Solubility | Slightly soluble in water; soluble in chloroform and methanol. | [2] |

Stability Profile

While specific quantitative stability data for this compound is not extensively published, safety data sheets and information on analogous compounds allow for a general assessment of its stability.

General Stability: this compound is generally considered stable under normal storage conditions.[3] However, like many aromatic ketones and halogenated organic compounds, it is susceptible to degradation under certain environmental pressures.

Incompatibilities: The primary known incompatibility for this compound is with strong oxidizing agents .[3] Contact with these substances should be avoided to prevent potential exothermic reactions and degradation.

Potential Degradation Pathways: Based on the chemical structure of this compound, the following degradation pathways can be inferred as potential risks to its stability:

-

Photodegradation: Aromatic ketones are known to be susceptible to photodegradation. Excitation by UV light can lead to the formation of radical species, which can then undergo a variety of reactions, including reduction or the formation of photoproducts.

-

Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can lead to thermal decomposition. This may result in the release of irritating gases and vapors, including hydrogen bromide and carbon oxides.[3]

-

Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, catalyzed hydrolysis could potentially occur, although this is less common for simple ketones compared to esters or amides. The carbon-bromine bond on the aromatic ring is generally stable to hydrolysis under typical pharmaceutical processing and storage conditions.

-

Oxidative Degradation: As mentioned, strong oxidizing agents are incompatible and can lead to degradation of the molecule. The specific oxidation products are not well-documented in the literature for this compound.

The logical relationship between storage conditions and the stability of this compound is illustrated in the diagram below.

Caption: Factors influencing the stability of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.

| Parameter | Recommendation | Reference(s) |

| Temperature | Refrigerate at 2-8°C (36-46°F). Some sources suggest 0-8°C. | [1] |

| Atmosphere | Store in a dry environment. Sealing containers under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to minimize potential oxidative degradation. | [1] |

| Container | Keep in a tightly closed container. | [3] |

| Light | Protect from light by using amber or opaque containers and storing in a dark place. | |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials. | [3] |

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed and validated to separate and quantify the parent compound from any potential degradants.

Workflow for Forced Degradation Studies:

Caption: General workflow for a forced degradation study.

Detailed Methodologies:

-

Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Store the solution at room temperature and/or an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Store the solution at room temperature.

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points for analysis.

-

-

Thermal Degradation:

-

Store both the solid this compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a calibrated oven.

-

For the solid sample, dissolve a weighed amount in the initial solvent at each time point.

-

Analyze the samples at various time intervals.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid material to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples after the exposure period.

-

Conclusion

While this compound is a stable compound under recommended storage conditions, its susceptibility to degradation, particularly in the presence of strong oxidizing agents and potentially light and elevated temperatures, necessitates careful handling and storage. The recommended conditions—refrigeration at 2-8°C, protection from light, and storage in a dry, inert atmosphere within a tightly sealed container—are crucial for maintaining its purity and integrity. For drug development purposes, it is imperative to conduct formal stability and forced degradation studies using validated, stability-indicating analytical methods to fully characterize its degradation profile. The experimental protocols outlined in this guide provide a framework for such investigations, which are essential for regulatory compliance and ensuring the quality of pharmaceutical products derived from this important intermediate.

References

- 1. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 2-Bromopropiophenone CAS#: 2114-00-3 [m.chemicalbook.com]

- 3. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Safety and Handling Guide to 3'-Bromopropiophenone for Laboratory Professionals

An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety data and handling precautions for 3'-Bromopropiophenone (CAS No. 19829-31-3). The information is compiled and presented to meet the needs of laboratory professionals engaged in research and development.

Chemical and Physical Properties

This compound is a solid, appearing as an off-white or white to light yellow crystalline substance. It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [3] |

| Appearance | Off-white / White to pale cream solid | [2][4] |

| Odor | Odorless | [2] |

| Melting Point | 35.0-45.0 °C | [4] |

| Boiling Point | 245 - 250 °C | [5] |

| Flash Point | > 110 °C / > 230 °F | [5] |

| Solubility | No information available | [5] |

| Specific Gravity | 1.400 | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for safe handling.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 - Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335 - May cause respiratory irritation |

Hazard Statements:

Handling and Storage Precautions

Proper handling and storage are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if exposure limits are exceeded.[2] |

Safe Handling Practices

-

Handle in accordance with good industrial hygiene and safety practice.[2]

-

Wash hands and any exposed skin thoroughly after handling.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Storage Conditions

-

Store in a well-ventilated place. Keep container tightly closed.[2][5]

-

Keep in a dry, cool place.[2]

-

Store locked up.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[6]

-

Environmental Precautions: Should not be released into the environment.[6]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5]

-

Specific Hazards: Keep product and empty container away from heat and sources of ignition.[5][6]

-

Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride, Hydrogen bromide.[6]

-

Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[6]

Stability and Reactivity

-

Reactivity: No information available.

-

Incompatible Materials: Strong oxidizing agents, Strong bases.[5]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides.[5]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for safety and toxicity testing of this compound are not publicly available. Researchers should develop their own protocols in accordance with established institutional and regulatory guidelines for handling hazardous chemicals.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.